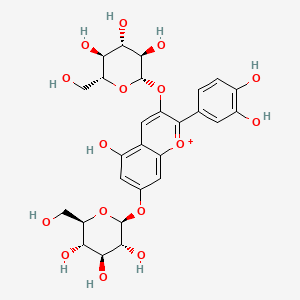

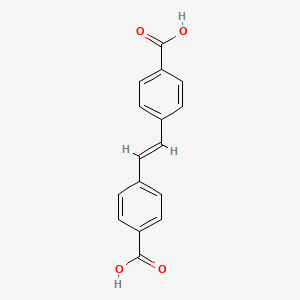

cyanidin 3,7-di-O-beta-D-glucoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyanidin 3,7-di-O-beta-D-glucoside is an anthocyanin cation that is cyanidin(1+) carrying two beta-D-glucosyl residues at positions 3 and 7. It is a beta-D-glucoside and an anthocyanin cation. It derives from a cyanidin cation. It is a conjugate acid of a this compound betaine.

科学的研究の応用

Anticancer and Antioxidant Activity

Cyanidin derivatives, including cyanidin 3,7-di-O-beta-D-glucoside, have shown promise in anticancer and antioxidant activities. These compounds can interact with cell-mimic membranes, reflecting tumor cell membrane composition, and exhibit high antioxidant activity. Such interactions are crucial for understanding their potential in cancer treatment and prevention (Strugała, Dudra, & Gabrielska, 2016).

Cardiovascular Health

Cyanidin-3-O-beta-glucoside (C3G) has been studied for its effects on cardiovascular health, particularly on endothelial function. It induces heme oxygenase-1 and endothelial nitric oxide synthase in cultured endothelial cells, suggesting potential protective effects against endothelial dysfunction (Sorrenti et al., 2007).

Diabetes Management

Cyanidin and its glycosides, including this compound, have been identified as potential candidates for diabetes management. They demonstrate specific inhibitory effects on intestinal α-glucosidases and pancreatic α-amylase, enzymes critical in carbohydrate digestion and glucose absorption (Akkarachiyasit, Charoenlertkul, Yibchok-anun, & Adisakwattana, 2010).

Obesity and Metabolic Health

Research on cyanidin-3-O-β-glucoside has indicated its potential role in combating obesity by regulating lipid metabolism. It was found to inhibit lipoprotein lipase activity in adipocytes, suggesting its use in managing obesity-related issues (Hao, 2012).

Neuroprotection and Antidiabetic Effects

Cyanidin-3-O-glucoside has shown inhibitory effects on enzymes involved in neurodegenerative and metabolic diseases. Its role in inhibiting monoamine oxidase A, tyrosinase, and fatty acid amide hydrolase, along with its antioxidant properties, highlights its potential as a neuroprotective and antidiabetic agent (Cásedas et al., 2019).

Inflammatory Bowel Disease

The compound has been evaluated for its anti-inflammatory properties, particularly in the context of inflammatory bowel disease. It shows a reduction in cytokine-induced inflammation in intestinal cells, suggesting a higher anti-inflammatory efficiency compared to certain anti-inflammatory drugs (Serra et al., 2012).

In Vivo Antioxidant Activity

In vivo studies have demonstrated that cyanidin 3-O-beta-D-glucoside acts as a potent antioxidant under oxidative stress conditions, potentially offering protective effects against various oxidative stress-related diseases (Tsuda, Horio, & Osawa, 2000).

Synthesis and Stabilization Techniques

Advancements in the synthesis and stabilization of this compound have been explored. Novel methods have been developed to enhance its stability and bioavailability, broadening its potential applications in nutraceuticals and functional foods (Sun et al., 2021).

特性

分子式 |

C27H31O16+ |

|---|---|

分子量 |

611.5 g/mol |

IUPAC名 |

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-7-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C27H30O16/c28-7-17-19(33)21(35)23(37)26(42-17)39-10-4-13(31)11-6-16(41-27-24(38)22(36)20(34)18(8-29)43-27)25(40-15(11)5-10)9-1-2-12(30)14(32)3-9/h1-6,17-24,26-29,33-38H,7-8H2,(H2-,30,31,32)/p+1/t17-,18-,19-,20-,21+,22+,23-,24-,26-,27-/m1/s1 |

InChIキー |

ULXBEUBSYSSVTP-ZOTFFYTFSA-O |

異性体SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |

SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

正規SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-2-phenyl-4H-pyrazol-3-one](/img/structure/B1230856.png)

![7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-3,4-dihydro-1H-pyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B1230857.png)

![[(3S,4aR,6aR,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1230865.png)

![(NE)-N-[1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B1230872.png)

![(2S)-2-amino-N-[(2S,3S,4R)-5-[6-(dimethylamino)-9-purinyl]-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B1230876.png)